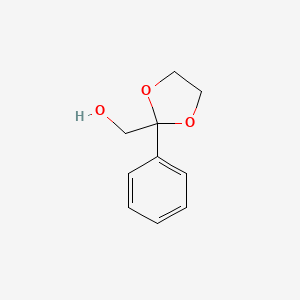

1,3-Dioxolane-2-methanol, 2-phenyl-

Description

The exact mass of the compound 1,3-Dioxolane-2-methanol, 2-phenyl- is 180.078644241 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dioxolane-2-methanol, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane-2-methanol, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-dioxolan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUFLSYPPSEURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299494 | |

| Record name | 2-Phenyl-1,3-dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33868-51-8 | |

| Record name | 2-Phenyl-1,3-dioxolane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33868-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenyl-1,3-dioxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-phenyl-1,3-dioxolan-4-yl)methanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides an in-depth look at the core characteristics of (2-phenyl-1,3-dioxolan-4-yl)methanol, a versatile organic compound with applications in various fields of chemical synthesis.

Core Properties and Data

(2-phenyl-1,3-dioxolan-4-yl)methanol, also known as benzylideneglycerol, is a member of the benzene and substituted derivatives class of organic compounds. It features a 1,3-dioxolane ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. This structure imparts a unique combination of chemical properties that make it a valuable intermediate in organic synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2-phenyl-1,3-dioxolan-4-yl)methanol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 1708-39-0 | [1][] |

| Melting Point | 84 °C | [1] |

| Boiling Point | 280 °C (lit.) | [1][3] |

| Density | 1.185 g/mL at 25 °C (lit.) | [1][3][] |

| Refractive Index (n20/D) | 1.538 (lit.) | [1][3] |

| Flash Point | 113 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| Appearance | Colorless to pale-yellow liquid or oil. | [1][3] |

| Odor | Mild almond odor. | [1] |

Spectral and Computational Data

| Parameter | Value | Source |

| SMILES | OCC1COC(O1)C1=CC=CC=C1 | |

| InChI | InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| InChIKey | AUDDNHGBAJNKEH-UHFFFAOYSA-N | |

| LogP | 0.976 (est) | [1] |

| pKa | 14.20 ± 0.10 (Predicted) | [1] |

Synthesis and Reactivity

The 1,3-dioxolane ring system is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3.[5] This structure is an acetal, which makes it stable under neutral and basic conditions but labile in acidic environments.[5] This reactivity profile is fundamental to its use as a protecting group for diols in multi-step organic syntheses.

A common method for the synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. In the case of (2-phenyl-1,3-dioxolan-4-yl)methanol, it can be prepared from the reaction of benzaldehyde with glycerol.

The hydroxymethyl group (-CH₂OH) on the dioxolane ring is a key functional handle, allowing for a variety of subsequent chemical transformations.[5] It can participate in esterification, oxidation, or nucleophilic substitution reactions, making this compound a versatile building block for more complex molecules.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol were not found in the provided search results, a general procedure for the formation of similar 1,3-dioxolane structures can be outlined based on established organic chemistry principles.

General Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol from Benzaldehyde and Glycerol

Objective: To synthesize (2-phenyl-1,3-dioxolan-4-yl)methanol via the acetalization of glycerol with benzaldehyde.

Materials:

-

Glycerol

-

Benzaldehyde

-

Anhydrous toluene (or a similar azeotroping solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, benzaldehyde, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield pure (2-phenyl-1,3-dioxolan-4-yl)methanol.

Logical Relationships in Synthesis

The synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol and its subsequent use as a chemical intermediate can be visualized as a logical workflow.

Caption: Synthetic pathway of (2-phenyl-1,3-dioxolan-4-yl)methanol and its role as an intermediate.

Safety and Handling

(2-phenyl-1,3-dioxolan-4-yl)methanol is moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.[1] It is a combustible liquid and, when heated to decomposition, may emit acrid smoke and irritating fumes.[1]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS).

References

A Comprehensive Technical Guide to 2-Phenyl-1,3-dioxolane-2-methanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound "1,3-Dioxolane-2-methanol, 2-phenyl-", its structural isomer, and the broader class of phenyl-substituted dioxolanes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on chemical properties, synthesis protocols, and potential therapeutic applications.

Chemical Identification and Properties

The nomenclature of phenyl-substituted 1,3-dioxolane methanols can be ambiguous. It is crucial to distinguish between the two primary positional isomers, as their chemical and biological properties may differ.

-

1,3-Dioxolane-2-methanol, 2-phenyl- : The primary subject of this guide, where the methanol and phenyl groups are both attached to the second carbon of the dioxolane ring.

-

(2-phenyl-1,3-dioxolan-4-yl)methanol : A common and often more readily synthesized isomer, where the phenyl group is at the second position and the methanol group is at the fourth position.

A summary of the key chemical identifiers for both isomers is presented below.

| Property | 1,3-Dioxolane-2-methanol, 2-phenyl- | (2-phenyl-1,3-dioxolan-4-yl)methanol |

| CAS Number | 33868-51-8 | 1708-39-0 |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol |

| IUPAC Name | (2-Phenyl-1,3-dioxolan-2-yl)methanol | (2-Phenyl-1,3-dioxolan-4-yl)methanol |

| Synonyms | - | Benzylideneglycerol, Benzaldehyde glycerol acetal |

A comparative table of the physicochemical properties for both isomers is provided below. Data for "(2-Phenyl-1,3-dioxolan-2-yl)methanol" is limited in publicly available literature.

| Property | (2-phenyl-1,3-dioxolan-4-yl)methanol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | 280 °C (lit.) |

| Density | 1.185 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.538 (lit.) |

Synthesis of Phenyl-Substituted 1,3-Dioxolane Methanols

The synthesis of 1,3-dioxolane derivatives is primarily achieved through the acetalization of a diol with an aldehyde or ketone.

General Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol

This isomer is commonly synthesized via the acid-catalyzed reaction of glycerol and benzaldehyde. The reaction typically yields a mixture of the five-membered ring (1,3-dioxolane) and the six-membered ring (1,3-dioxane) products.

Synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol

Experimental Protocol: Acetalization of Glycerol with Benzaldehyde

The following is a generalized protocol based on literature reports for the synthesis of (2-phenyl-1,3-dioxolan-4-yl)methanol. Optimization of reaction conditions may be necessary to improve yield and selectivity.

Materials:

-

Glycerol

-

Benzaldehyde

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like sulfated zirconia)

-

Solvent (e.g., toluene, n-hexane, or tert-butanol)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol, benzaldehyde, the acid catalyst, and the solvent. The molar ratio of glycerol to benzaldehyde can be varied (e.g., 1:1.2 to 1:3) to optimize the reaction.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., 100-110 °C for toluene).

-

Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., a saturated solution of sodium bicarbonate).

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining glycerol and catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by vacuum distillation or column chromatography to separate the dioxolane and dioxane isomers.

Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol

Detailed experimental protocols for the synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol are less common in the literature. However, a plausible synthetic route would involve the reaction of a suitable 1,2-diol with a phenyl-substituted carbonyl compound that also contains a protected hydroxyl group.

Plausible synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol

Biological Activities and Potential Applications in Drug Development

Derivatives of 1,3-dioxolane have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery and development.[1]

Antimicrobial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of substituted 1,3-dioxolanes.[2][3][4] The antimicrobial activity is influenced by the nature and position of the substituents on the dioxolane ring. Phenyl-substituted dioxolanes, in particular, have shown promising activity against various strains of bacteria and fungi.[2] The mechanism of action is thought to be related to their ability to disrupt cell membrane integrity and interfere with essential cellular processes.

Modulators of Multidrug Resistance (MDR)

Overexpression of P-glycoprotein (P-gp) is a major factor contributing to multidrug resistance in cancer chemotherapy.[5] Certain 2,2-diphenyl-1,3-dioxolane derivatives have been shown to act as effective modulators of MDR in vitro.[5] These compounds can interact with P-gp, thereby inhibiting its drug-efflux function and resensitizing cancer cells to chemotherapeutic agents.

Antioxidant Properties

Some phenyl-substituted heterocyclic compounds have been investigated for their antioxidant activities. While specific data for "1,3-Dioxolane-2-methanol, 2-phenyl-" is not extensively available, the presence of the phenyl group suggests potential for radical scavenging activity.[6][7]

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the biological evaluation of novel 1,3-dioxolane derivatives.

Workflow for Biological Evaluation of 1,3-Dioxolane Derivatives

Conclusion

"1,3-Dioxolane-2-methanol, 2-phenyl-" and its isomers represent a class of compounds with significant potential in medicinal chemistry and drug development. While the synthesis of the 4-substituted isomer is well-documented, further research is needed to establish efficient synthetic routes for the 2,2-disubstituted analogue. The broad-spectrum biological activities of 1,3-dioxolane derivatives, including their antimicrobial and MDR-modulating effects, warrant further investigation to explore their full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising chemical scaffold.

References

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane | Begum | International Journal of Chemistry | CCSE [ccsenet.org]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

An In-Depth Technical Guide to the Molecular Structure of 2-Phenyl-1,3-dioxolane-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-dioxolane-2-methanol, with the CAS number 33868-51-8, is a heterocyclic organic compound featuring a 1,3-dioxolane ring substituted with both a phenyl and a methanol group at the 2-position. This molecule and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to their potential as versatile synthetic intermediates and their exhibition of a range of biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-phenyl-1,3-dioxolane-2-methanol, with a focus on its relevance to drug development.

It is important to note that while the primary focus of this document is 2-phenyl-1,3-dioxolane-2-methanol, a significant portion of the publicly available detailed experimental data pertains to its structural isomer, 2-phenyl-1,3-dioxolane-4-methanol (CAS 1708-39-0). This guide will clearly distinguish between data specific to the target molecule and data for its isomer to ensure clarity and accuracy.

Molecular Structure and Physicochemical Properties

The core of 2-phenyl-1,3-dioxolane-2-methanol is the five-membered 1,3-dioxolane ring, a cyclic acetal. The key structural features include a phenyl group and a hydroxymethyl group attached to the same carbon atom (C2) of the dioxolane ring. This arrangement significantly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and biological interactions.

Table 1: Physicochemical Properties of 2-Phenyl-1,3-dioxolane-2-methanol and its Isomer

| Property | 2-Phenyl-1,3-dioxolane-2-methanol (CAS: 33868-51-8) | 2-Phenyl-1,3-dioxolane-4-methanol (CAS: 1708-39-0) |

| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₃[2] |

| Molecular Weight | 180.2 g/mol [1] | 180.2 g/mol [2] |

| Melting Point | Data not available | 84 °C[2] |

| Boiling Point | Data not available | 280 °C (lit.)[2] |

| Density | Data not available | 1.185 g/mL at 25 °C (lit.)[2] |

| Solubility | Data not available | Slightly soluble in Chloroform and Methanol.[2] |

| Refractive Index | Data not available | n20/D 1.538 (lit.)[2] |

Synthesis of 2-Phenyl-1,3-dioxolane Derivatives

The synthesis of 2-phenyl-1,3-dioxolane derivatives typically involves the acid-catalyzed reaction of a phenyl-substituted carbonyl compound with a suitable diol.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-phenyl-1,3-dioxolane derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dioxolane (A Related Compound)

Materials:

-

Benzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A mixture of benzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 2-phenyl-1,3-dioxolane.

Spectral Data

Spectroscopic techniques are crucial for the structural elucidation of 2-phenyl-1,3-dioxolane-2-methanol. While a complete set of spectra for the target compound is not available in the public domain, the expected spectral characteristics can be inferred from the analysis of its structural isomer and related compounds.

Table 2: Key Spectroscopic Data for 2-Phenyl-1,3-dioxolane Derivatives

| Spectroscopic Technique | Expected Features for 2-Phenyl-1,3-dioxolane-2-methanol | Available Data for Related Compounds |

| ¹H NMR | Signals for the phenyl protons (aromatic region), the methylene protons of the dioxolane ring, the methylene protons of the methanol group, and a singlet for the hydroxyl proton. | For a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, characteristic peaks are observed for the aromatic group (3026 cm⁻¹) and the C=O group (1728 cm⁻¹).[3] |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl group, the dioxolane ring, and the methanol group. | For a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, characteristic peaks of the structure are observed.[3] |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic protons, C=C stretches for the aromatic ring, and C-O stretches for the dioxolane and alcohol functionalities. | For a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, characteristic bands are at 3026 cm⁻¹ and 1600 cm⁻¹ for aromatic groups, and 1728 cm⁻¹ for the C=O group.[3] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methanol group, the phenyl group, and fragmentation of the dioxolane ring. | Data not available for the target compound. |

Potential Applications in Drug Development

The 2-phenyl-1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of 1,3-dioxolane derivatives. These compounds have shown activity against various strains of bacteria and fungi, suggesting their potential as leads for the development of new anti-infective agents. The mechanism of action is thought to be related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Overcoming Multidrug Resistance (MDR) in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research has shown that certain 2-phenyl-1,3-dioxolane derivatives can act as MDR modulators.[3] These compounds are thought to competitively bind to P-gp, thereby inhibiting the efflux of anticancer drugs and restoring their efficacy.

Caption: Proposed mechanism of P-gp inhibition by 2-phenyl-1,3-dioxolane derivatives.

Antioxidant Properties

The potential antioxidant properties of compounds similar to 2-phenyl-1,3-dioxolane-2-methanol have been investigated.[4] The ability to scavenge free radicals is a key attribute for compounds aimed at treating diseases associated with oxidative stress.

2-Phenyl-1,3-dioxolane-2-methanol represents a molecule of significant interest with a versatile chemical structure. While a comprehensive dataset for this specific isomer is currently lacking in publicly accessible literature, the available information on related compounds highlights the potential of the 2-phenyl-1,3-dioxolane scaffold in drug discovery and development. Further research is warranted to fully elucidate the physicochemical properties, synthetic routes, and biological activities of 2-phenyl-1,3-dioxolane-2-methanol to unlock its full therapeutic potential. The data presented in this guide, including that of its close isomer, serves as a valuable resource for researchers embarking on studies involving this promising class of compounds.

References

A Technical Guide to the Solubility of 1,3-Dioxolane-2-methanol, 2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dioxolane-2-methanol, 2-phenyl-, a compound also known by synonyms such as benzylidene glycerol and (2-phenyl-1,3-dioxolan-4-yl)methanol. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a typical synthesis workflow.

Compound Overview

-

IUPAC Name: (2-phenyl-1,3-dioxolan-4-yl)methanol

-

Synonyms: Benzylidene glycerol, 2-phenyl-1,3-dioxolane-4-methanol

-

CAS Number: 1708-39-0

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

Appearance: Colorless to pale yellow viscous liquid.

Solubility Data

| Solvent | Solubility Description | Citation |

| Ethanol | Soluble | [1] |

| Essential Oils | Soluble | [1] |

| Chloroform | Slightly Soluble | [2][3] |

| Methanol | Slightly Soluble | [2][3] |

Experimental Protocol: Determination of Aqueous Solubility

The following is a standard protocol for determining the aqueous solubility of a compound like 1,3-Dioxolane-2-methanol, 2-phenyl- using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of 1,3-Dioxolane-2-methanol, 2-phenyl- in a saturated aqueous solution at a specific temperature.

Materials:

-

1,3-Dioxolane-2-methanol, 2-phenyl-

-

Distilled or deionized water

-

A suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 1,3-Dioxolane-2-methanol, 2-phenyl- to a known volume of distilled water in a sealed container. The excess solid/liquid phase should be clearly visible.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved compound. Alternatively, centrifuge the solution at a controlled temperature to facilitate separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated aqueous supernatant without disturbing the undissolved portion.

-

Dilution and Analysis:

-

Accurately dilute the withdrawn sample with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of 1,3-Dioxolane-2-methanol, 2-phenyl- of known concentrations.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

-

Quantification: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of 1,3-Dioxolane-2-methanol, 2-phenyl- in the diluted sample.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-

The following diagram illustrates a common synthetic route for the preparation of 1,3-Dioxolane-2-methanol, 2-phenyl- from benzaldehyde and glycerol.

Caption: Synthesis workflow for 1,3-Dioxolane-2-methanol, 2-phenyl-.

References

Spectroscopic Characterization of 2-Phenyl-1,3-dioxolane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key 2-phenyl-1,3-dioxolane derivatives, offering insights into their structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public data for "1,3-Dioxolane-2-methanol, 2-phenyl-" is limited, this guide utilizes data from closely related analogs, namely 2-phenyl-1,3-dioxolane and the constitutional isomer (2-phenyl-1,3-dioxolan-4-yl)methanol, to illustrate the characteristic spectral features and analytical methodologies.

Introduction to 2-Phenyl-1,3-dioxolanes

2-Phenyl-1,3-dioxolanes are a class of organic compounds featuring a five-membered dioxolane ring substituted with a phenyl group. These structures are often found as protecting groups for aldehydes and ketones in organic synthesis and can be present in more complex molecules of pharmaceutical interest. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-phenyl-1,3-dioxolane derivatives, characteristic signals are observed for the aromatic protons of the phenyl group and the aliphatic protons of the dioxolane ring.

Table 1: Representative ¹H NMR Data for 2-Phenyl-1,3-dioxolane Analogs

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-phenyl-1,3-dioxolane | 7.50 - 7.30 | m | Aromatic (C₆H₅) |

| 5.80 | s | CH (acetal) | |

| 4.15 - 3.95 | m | OCH₂CH₂O | |

| (2-phenyl-1,3-dioxolan-4-yl)methanol | 7.45 - 7.25 | m | Aromatic (C₆H₅) |

| 5.85 / 5.80 | s | CH (acetal, cis/trans isomers) | |

| 4.40 - 3.60 | m | CH₂CH(CH₂OH)O | |

| 2.50 (broad) | s | OH |

Note: Data is illustrative and may vary based on solvent and instrument parameters.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 2-Phenyl-1,3-dioxolane

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | Aromatic (quaternary C) |

| 129.0 | Aromatic (CH) |

| 128.5 | Aromatic (CH) |

| 126.5 | Aromatic (CH) |

| 104.0 | CH (acetal) |

| 65.5 | OCH₂CH₂O |

Source: Adapted from publicly available spectral data for 2-phenyl-1,3-dioxolane.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 2-Phenyl-1,3-dioxolane Derivatives

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1200 - 1000 | Strong | C-O stretch (acetal) |

| ~3400 (broad) | Medium-Strong | O-H stretch (alcohol, if present) |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Mass Spectrometry Data for 2-Phenyl-1,3-dioxolane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 1,3-Dioxolane-2-methanol, 2-phenyl- | C₁₀H₁₂O₃ | 180.20 | 180 or 181 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |

| 2-phenyl-1,3-dioxolane | C₉H₁₀O₂ | 150.18 | 150 or 151 | 149, 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |

Experimental Protocol for Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with analyzers like a quadrupole or time-of-flight (TOF).

Sample Preparation:

-

EI-MS: The sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized and then ionized by a high-energy electron beam.

-

ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source, where it is sprayed into a fine mist and ionized.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques and the structural information they provide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Conclusion

An In-depth Technical Guide to the Chemical Safety and Hazards of 1,3-Dioxolane-2-methanol, 2-phenyl-

Chemical Identification

-

Chemical Name: (2-Phenyl-1,3-dioxolan-2-yl)methanol

-

Synonyms: 1,3-Dioxolane-2-methanol, 2-phenyl-

-

CAS Number: 33868-51-8

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

Chemical Structure:

Predicted Hazard Profile and Classification

A definitive GHS classification for (2-Phenyl-1,3-dioxolan-2-yl)methanol is not available. However, by analyzing its structural components—a dioxolane ring, a phenyl group, and a primary alcohol—a predicted hazard profile can be constructed from its analogues.

Hazard Assessment by Chemical Analogy

The predicted hazards are inferred from the compounds sharing its core structural features. The logical basis for this assessment is visualized below.

Caption: Hazard assessment logic for the target compound based on its structural analogues.

Predicted GHS Classification:

| Hazard Class | Predicted Classification | Basis from Analogues |

| Acute Toxicity (Oral) | Warning, Category 4 (H302: Harmful if swallowed) | Based on 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol (H302) and Benzyl Alcohol (LD50 1.2 g/kg, rat).[1][2] |

| Skin Corrosion/Irritation | Warning, Category 2 (H315: Causes skin irritation) | Based on 2-Phenyl-1,3-dioxolane (H315) and Benzyl Alcohol (skin irritant).[3] |

| Eye Damage/Irritation | Warning, Category 2A (H319: Causes serious eye irritation) | A common classification for many dioxolanes and benzyl alcohol.[4][5] |

| Respiratory Irritation | Warning, Category 3 (H335: May cause respiratory irritation) | Based on (1,3-Dioxolan-2-yl)methanol (H335). |

Comparative Physicochemical Data

Quantitative data for the target compound is scarce. The table below compares its properties with those of its key analogues.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) |

| (2-Phenyl-1,3-dioxolan-2-yl)methanol | 33868-51-8 | 180.20 | No data available | No data available | No data available |

| (2-phenyl-1,3-dioxolan-4-yl)methanol | 1708-39-0 | 180.20 | 280 (lit.)[6] | 74[7] | 1.185 @ 25°C[6] |

| 2-Phenyl-1,3-dioxolane | 936-51-6 | 150.17 | 80 @ 0.3 mm Hg (lit.)[8] | 98.3[8] | 1.106 @ 25°C[8] |

| 2-Methyl-2-phenyl-1,3-dioxolane | 3674-77-9 | 164.20 | 236.1 @ 760 mmHg[9] | 97.1[9] | 1.07[9] |

| Benzyl Alcohol | 100-51-6 | 108.14 | 205.3 | 101 | 1.044 |

| 1,3-Dioxolane-2-methanol | 5694-68-8 | 104.10 | No data available | No data available | No data available |

Toxicological Profile

No dedicated toxicological studies, experimental protocols, or signaling pathway analyses for (2-Phenyl-1,3-dioxolan-2-yl)methanol were identified in the public domain. The toxicological assessment is therefore inferred from related structures, primarily Benzyl Alcohol.

-

Metabolism: Like benzyl alcohol, the target compound is anticipated to be metabolized in the liver. Benzyl alcohol is rapidly oxidized to benzoic acid, which is then conjugated with glycine and excreted as hippuric acid.[1] A similar pathway may exist for this compound.

-

Acute Effects: Ingestion may lead to central nervous system depression, with symptoms including headache, dizziness, nausea, and vomiting.[10]

-

Irritation: Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[3][10] Inhalation of vapors or aerosols may irritate the respiratory tract.[10]

-

Chronic Effects: Data is not available. For benzyl alcohol, chronic exposure in animal studies has shown liver and kidney damage.[10]

-

Carcinogenicity & Genotoxicity: Benzyl alcohol is not considered a carcinogen.[1] The carcinogenic potential of the target compound is unknown.

Experimental Protocols

Detailed experimental protocols for the safety assessment of (2-Phenyl-1,3-dioxolan-2-yl)methanol are not available due to the absence of published toxicology studies. Standard OECD guidelines for chemical testing would be appropriate starting points for any future safety evaluation.

Safe Handling and Emergency Procedures

The following procedures are recommended based on the predicted hazard profile.

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.

Emergency Response Workflow:

The diagram below outlines a general workflow for responding to an emergency involving a chemical with this predicted hazard profile.

Caption: General emergency response workflow for exposure or spill incidents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11]

Conclusion

Due to a significant lack of specific safety data, 1,3-Dioxolane-2-methanol, 2-phenyl- must be handled with a high degree of caution. The hazard profile presented in this guide is a predictive assessment based on chemical analogy. It is reasonable to assume the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All work should be conducted under the assumption that these hazards are present until empirical data becomes available to refine this assessment.

References

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. medlabgear.com [medlabgear.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2-PHENYL-1,3-DIOXOLANE CAS#: 936-51-6 [m.chemicalbook.com]

- 9. chemnet.com [chemnet.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

Unraveling the Chemistry of 2-Phenyl-1,3-dioxolane-2-methanol: A Technical Review

An In-depth Examination of a Versatile Dioxolane Derivative for Researchers, Scientists, and Drug Development Professionals

The compound 1,3-Dioxolane-2-methanol, 2-phenyl-, with the IUPAC name (2-Phenyl-1,3-dioxolan-2-yl)methanol and CAS number 33868-51-8, presents a significant case of isomeric ambiguity in chemical literature and commercial databases. This technical guide aims to clarify the distinct identity of this compound, differentiate it from its more commonly referenced isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol (CAS 1708-39-0), and provide a comprehensive overview of its available chemical data, potential synthesis pathways, and prospective applications in research and drug development.

Distinguishing Isomers: A Critical Clarification

A prevalent point of confusion arises from the common synthesis of a related dioxolane from benzaldehyde and glycerol. This reaction yields (2-phenyl-1,3-dioxolan-4-yl)methanol, where the hydroxymethyl group is attached to the 4-position of the dioxolane ring. In contrast, the subject of this review, 2-phenyl-1,3-dioxolane-2-methanol, features both the phenyl and the hydroxymethyl groups attached to the same carbon atom (C2) of the dioxolane ring. This structural difference is paramount as it dictates the molecule's chemical reactivity, physical properties, and biological activity.

Diagrammatic Representation of Isomeric Distinction

Caption: Structural comparison of the target compound and its common isomer.

Physicochemical Properties

Quantitative data for (2-Phenyl-1,3-dioxolan-2-yl)methanol is limited in publicly accessible literature. The following table summarizes the available information, primarily from chemical supplier databases. It is crucial to verify this data through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| CAS Number | 33868-51-8 | - |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: A proposed synthetic route to the target compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water is collected or the reaction is complete as determined by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by a suitable method such as column chromatography or distillation under reduced pressure to yield pure (2-Phenyl-1,3-dioxolan-2-yl)methanol.

Note: This is a generalized, hypothetical protocol and would require optimization for specific reaction conditions, including temperature, reaction time, and purification methods.

Spectroscopic Data

Authenticated and detailed spectroscopic data (NMR, IR, MS) for (2-Phenyl-1,3-dioxolan-2-yl)methanol is not widely published. Researchers synthesizing this compound would need to perform comprehensive spectroscopic analysis to confirm its structure and purity.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the ethylene glycol protons on the dioxolane ring, a singlet for the methylene protons of the hydroxymethyl group, aromatic protons of the phenyl group, and a singlet for the hydroxyl proton. The integration of these signals would be crucial for structural confirmation.

-

¹³C NMR: Resonances for the carbons of the dioxolane ring, the methylene carbon of the hydroxymethyl group, the quaternary carbon at the 2-position, and the carbons of the phenyl ring.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching vibrations for aromatic and aliphatic groups, and C-O stretching bands.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Drug Development Potential

While there is a body of research on the biological activities of 1,3-dioxolane derivatives in general, specific studies on (2-Phenyl-1,3-dioxolan-2-yl)methanol are scarce. The 1,3-dioxolane scaffold is present in various biologically active molecules, exhibiting a range of activities including antimicrobial, antifungal, and anticancer properties.

The presence of a phenyl group and a primary alcohol functionality in the target molecule suggests potential for further chemical modification to explore its structure-activity relationship (SAR). It could serve as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Potential Research Directions

Caption: Potential workflow for investigating the therapeutic applications of the target compound.

Conclusion

1,3-Dioxolane-2-methanol, 2-phenyl- is a specific isomer within the dioxolane family that is often misidentified in chemical literature and databases. This technical guide has sought to clarify its unique structure and highlight the significant lack of detailed experimental and quantitative data. For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of a reliable synthetic protocol and the subsequent investigation of its physicochemical properties and biological activities are necessary next steps to unlock the full potential of this versatile molecule. The information provided herein serves as a foundational guide for initiating such research endeavors.

A Comprehensive Technical Guide on 1,3-Dioxolane-2-methanol, 2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxolane-2-methanol, 2-phenyl-, a heterocyclic compound with the molecular formula C₁₀H₁₂O₃, has been a subject of scientific interest due to its versatile chemical properties and potential biological activities. This technical guide provides a comprehensive historical research overview, detailing its physicochemical properties, synthesis, and known biological effects, including its potential as an antioxidant and antimicrobial agent. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing potential mechanisms of action.

Introduction

1,3-Dioxolane-2-methanol, 2-phenyl-, also known as (2-phenyl-1,3-dioxolan-4-yl)methanol, is an organic compound belonging to the class of benzene and substituted derivatives.[1] Its structure features a phenyl group and a hydroxymethyl group attached to a 1,3-dioxolane ring. This unique combination of functional groups imparts a range of chemical reactivity and potential for biological interactions. Historically, research on 1,3-dioxolane derivatives has been extensive, primarily focusing on their use as protecting groups in organic synthesis and their role in polymer chemistry. However, the specific compound 1,3-Dioxolane-2-methanol, 2-phenyl- has garnered attention for its applications in the flavor and fragrance industry and its emerging biological activities.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of 1,3-Dioxolane-2-methanol, 2-phenyl- is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [1][] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Odor | Mild almond-like | [2] |

| Boiling Point | 280-310.7 °C at 760 mmHg | [2][] |

| Density | 1.185 g/mL at 25 °C | [2][] |

| Refractive Index | n20/D 1.538 | [2] |

| LogP | 0.7 | [1] |

| Toxicity (LD50, oral, rat) | 3150 mg/kg | [2] |

Synthesis and Characterization

The primary method for the synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl- involves the acid-catalyzed condensation of benzaldehyde and glycerol.[2]

Experimental Protocol: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-

Materials:

-

Benzaldehyde

-

Glycerol

-

Phosphoric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A mixture of benzaldehyde (1 equivalent) and glycerol (1.2 equivalents) is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

A catalytic amount of phosphoric acid is added to the mixture.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield 1,3-Dioxolane-2-methanol, 2-phenyl- as a colorless to pale-yellow liquid.

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the different proton and carbon environments.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activities and Potential Mechanisms of Action

Research has indicated that 1,3-Dioxolane-2-methanol, 2-phenyl- possesses potential antioxidant and antimicrobial properties.

Antioxidant Activity

The antioxidant potential of this compound is likely attributed to the phenyl group, which can donate a hydrogen atom to scavenge free radicals.

Materials:

-

1,3-Dioxolane-2-methanol, 2-phenyl-

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

A stock solution of DPPH in methanol is prepared.

-

Serial dilutions of 1,3-Dioxolane-2-methanol, 2-phenyl- in methanol are prepared.

-

An aliquot of each dilution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

The antioxidant activity of 1,3-Dioxolane-2-methanol, 2-phenyl- is hypothesized to involve the donation of a hydrogen atom from the benzylic position or the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

References

Discovery and First Synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and first synthesis of (2-phenyl-1,3-dioxolan-2-yl)methanol (CAS No. 33868-51-8). While a singular "discovery" publication is not readily identifiable in the surveyed literature, the first synthesis can be confidently inferred based on the well-established principles of 1,3-dioxolane formation. The most logical and historically consistent inaugural synthesis involves the acid-catalyzed acetalization of 2-hydroxyacetophenone with ethylene glycol. This guide details the plausible pioneering synthetic protocol, presents relevant physicochemical data, and offers a visual representation of the synthetic workflow.

Introduction

(2-Phenyl-1,3-dioxolan-2-yl)methanol is a member of the 1,3-dioxolane class of heterocyclic compounds. These structures are of significant interest in organic synthesis, often employed as protecting groups for carbonyl functionalities due to their stability under neutral and basic conditions and their facile removal under acidic conditions. The presence of both a phenyl and a hydroxymethyl group at the C2 position of the dioxolane ring in the target molecule introduces functionalities that make it a potentially valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

The discovery of this specific molecule is intrinsically linked to the broader development of synthetic methodologies for creating substituted 1,3-dioxolanes. The foundational reaction for their formation, the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol, has been a cornerstone of organic chemistry for over a century.

Physicochemical and Spectroscopic Data

Quantitative data for (2-phenyl-1,3-dioxolan-2-yl)methanol and its logical precursors are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| (2-Phenyl-1,3-dioxolan-2-yl)methanol | 33868-51-8 | C₁₀H₁₂O₃ | 180.20 | Not specified |

| 2-Hydroxyacetophenone | 118-93-4 | C₈H₈O₂ | 136.15 | Crystalline solid |

| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | Colorless liquid |

Plausible First Synthesis: Experimental Protocol

The first synthesis of (2-phenyl-1,3-dioxolan-2-yl)methanol most likely occurred through the direct acid-catalyzed reaction of 2-hydroxyacetophenone and ethylene glycol. This method is efficient, utilizes readily available starting materials, and aligns with the historical development of acetal chemistry.

Reaction Scheme:

Detailed Methodology:

Materials:

-

2-Hydroxyacetophenone

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus or chromatography setup for purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add a sufficient volume of toluene to dissolve the reactants and allow for efficient azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (2-phenyl-1,3-dioxolan-2-yl)methanol.

Logical Relationships and Workflow

The synthesis of (2-phenyl-1,3-dioxolan-2-yl)methanol follows a logical and well-defined experimental workflow, as depicted in the following diagram.

Conclusion

While the precise historical moment of the "discovery" of (2-phenyl-1,3-dioxolan-2-yl)methanol is not documented in a landmark publication, its first synthesis can be confidently ascribed to the acid-catalyzed reaction of 2-hydroxyacetophenone and ethylene glycol. This method remains the most direct and efficient route to this compound. The information and protocols provided in this guide offer a comprehensive technical foundation for researchers and professionals working with this and related 1,3-dioxolane structures. Further research into the applications of this specific molecule in areas such as medicinal chemistry and materials science may reveal its unique potential.

Methodological & Application

Application Notes and Protocols: (2-phenyl-1,3-dioxolan-4-yl)methanol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and proposed experimental protocols for the application of (2-phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary in asymmetric synthesis. While direct literature examples of its use are scarce, its structural features, derived from readily available glycerol and benzaldehyde, present a compelling case for its investigation in diastereoselective transformations. These notes offer a guide for researchers interested in exploring novel and cost-effective chiral auxiliaries. The protocols provided are based on established principles of asymmetric synthesis and are intended as a starting point for experimental validation.

Introduction to (2-phenyl-1,3-dioxolan-4-yl)methanol as a Chiral Auxiliary

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The ideal chiral auxiliary should be inexpensive to prepare, easy to attach to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and readily removable under mild conditions for recovery and reuse.

(2-phenyl-1,3-dioxolan-4-yl)methanol, a derivative of glycerol and benzaldehyde, possesses key features that make it a promising candidate for a chiral auxiliary:

-

Rigid Chiral Scaffold: The 1,3-dioxolane ring provides a conformationally restricted environment, which is crucial for effective facial shielding of a prochiral center.

-

Stereogenic Centers: The molecule contains stereogenic centers that can influence the stereochemical outcome of a reaction.

-

Reactive Handle: The primary hydroxyl group allows for the straightforward attachment of various prochiral substrates, such as carboxylic acids, through esterification.

-

Accessibility: It can be synthesized from inexpensive and readily available starting materials.

This document outlines a proposed application of (R)- or (S)-(2-phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary in a diastereoselective aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

Proposed Asymmetric Aldol Reaction Workflow

The overall strategy involves the esterification of a prochiral carboxylic acid with the chiral auxiliary, followed by a diastereoselective aldol reaction of the resulting ester enolate with an aldehyde. The final step is the cleavage of the auxiliary to yield the desired chiral β-hydroxy acid and recover the auxiliary.

Experimental Protocols

Synthesis of (4R)- (2-phenyl-1,3-dioxolan-4-yl)methanol

This protocol describes the synthesis of the chiral auxiliary from D-mannitol, which serves as the source of chirality.

Materials:

-

D-Mannitol

-

Benzaldehyde

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Sodium periodate (NaIO₄)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acetal Formation: To a suspension of D-mannitol (1 eq) in benzaldehyde (3 eq) is added TsOH·H₂O (0.1 eq). The mixture is stirred at room temperature until a clear solution is obtained. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Oxidative Cleavage: The crude acetal is dissolved in a mixture of DCM and water. NaIO₄ (2.2 eq) is added portion-wise at 0 °C. The reaction is stirred vigorously for 2 hours at room temperature. The mixture is filtered, and the filtrate is extracted with DCM. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ and brine, dried over MgSO₄, filtered, and concentrated.

-

Reduction: The resulting crude aldehyde is dissolved in MeOH and cooled to 0 °C. NaBH₄ (1.5 eq) is added portion-wise. The reaction is stirred for 1 hour at 0 °C and then quenched by the slow addition of water. The mixture is concentrated to remove MeOH, and the aqueous residue is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol.

Esterification of the Chiral Auxiliary with Propanoic Anhydride

Materials:

-

(4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol

-

Propanoic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol (1 eq), Et₃N (1.5 eq), and DMAP (0.1 eq) in DCM at 0 °C is added propanoic anhydride (1.2 eq) dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with 1 M HCl and the layers are separated.

-

The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the chiral ester adduct.

Diastereoselective Aldol Reaction

Materials:

-

Chiral ester adduct from section 3.2

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Isobutyraldehyde (or another aldehyde of choice)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C. n-BuLi (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

-

The LDA solution is re-cooled to -78 °C. A solution of the chiral ester adduct (1 eq) in anhydrous THF is added dropwise. The mixture is stirred for 1 hour at -78 °C to form the enolate.

-

Isobutyraldehyde (1.2 eq) is added dropwise at -78 °C. The reaction is stirred for 2 hours at this temperature.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio. The product is then purified by column chromatography.

Cleavage of the Chiral Auxiliary

Materials:

-

Diastereomerically enriched aldol adduct

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

The aldol adduct (1 eq) is dissolved in a mixture of THF and water (3:1).

-

Lithium hydroxide (3 eq) is added, and the mixture is stirred at room temperature for 12 hours.

-

The THF is removed under reduced pressure. The aqueous residue is washed with diethyl ether to recover the chiral auxiliary.

-

The aqueous layer is acidified to pH 2 with 1 M HCl and then extracted with diethyl ether.

-

The combined organic extracts containing the β-hydroxy acid are dried over MgSO₄, filtered, and concentrated.

-

The product is analyzed by chiral HPLC to determine the enantiomeric excess.

Hypothetical Data Presentation

The following tables present hypothetical data for the proposed asymmetric aldol reaction.

Table 1: Optimization of Aldol Reaction Conditions

| Entry | Lewis Acid Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | None | -78 | 75 | 85:15 |

| 2 | ZnCl₂ (1.1 eq) | -78 | 82 | 90:10 |

| 3 | TiCl₄ (1.1 eq) | -78 | 88 | 95:5 |

| 4 | MgBr₂·OEt₂ (1.1 eq) | -78 | 79 | 88:12 |

| 5 | TiCl₄ (1.1 eq) | -40 | 85 | 92:8 |

Table 2: Substrate Scope for the Aldol Reaction

| Entry | Aldehyde | Product Diastereomeric Ratio (syn:anti) | Isolated Yield (%) | Enantiomeric Excess of syn-product (%) |

| 1 | Isobutyraldehyde | 95:5 | 85 | >98 |

| 2 | Benzaldehyde | 92:8 | 81 | 97 |

| 3 | Acetaldehyde | 90:10 | 75 | 96 |

| 4 | Cinnamaldehyde | 93:7 | 83 | >98 |

Proposed Stereochemical Model

The stereochemical outcome of the aldol reaction can be rationalized by a Zimmerman-Traxler-type transition state model. The formation of a rigid, chelated transition state is proposed to be responsible for the high diastereoselectivity.

Logical Relationship for Auxiliary Selection and Use

The decision to use (2-phenyl-1,3-dioxolan-4-yl)methanol as a chiral auxiliary would be based on a logical progression of considerations, from availability and cost to desired stereochemical outcome.

Conclusion and Future Outlook

This application note has presented a theoretical yet detailed guide for the use of (2-phenyl-1,3-dioxolan-4-yl)methanol as a novel chiral auxiliary in asymmetric synthesis. The proposed protocols for its synthesis, application in an asymmetric aldol reaction, and subsequent cleavage are based on well-established chemical principles. The hypothetical data and stereochemical model provide a framework for what might be expected from experimental investigation.

It is our hope that these notes will inspire researchers to explore the potential of this and other readily accessible, glycerol-derived chiral auxiliaries. Experimental validation of the proposed methods could lead to the development of new, cost-effective tools for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.

Application of (2-Phenyl-1,3-dioxolan-2-yl)methanol in Diastereoselective Aldol Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While direct and specific literature detailing the application of "(2-phenyl-1,3-dioxolan-2-yl)methanol" as a chiral auxiliary in diastereoselective aldol reactions is not extensively available, its structural motifs, derived from benzaldehyde and a chiral glycerol equivalent, place it within a class of compounds with recognized potential in asymmetric synthesis. This document provides a comprehensive guide for researchers interested in exploring its use, drawing upon established principles and protocols for analogous chiral auxiliaries.

Introduction and Principle

Diastereoselective aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key structural units in many natural products and pharmaceuticals. The use of chiral auxiliaries is a robust strategy to induce stereoselectivity. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered.

(2-Phenyl-1,3-dioxolan-2-yl)methanol, a chiral acetal, possesses the necessary features to act as a chiral auxiliary. The fixed conformation of the dioxolane ring and the steric bulk of the phenyl group can create a biased chiral environment, influencing the facial selectivity of enolate reactions.

Hypothetical Reaction Pathway

The general strategy involves attaching the chiral auxiliary to a carboxylic acid derivative, forming an enolate, reacting it with an aldehyde, and finally cleaving the auxiliary to yield the chiral aldol product.

Caption: Generalized pathway for a chiral auxiliary-mediated aldol reaction.

Experimental Protocols

The following protocols are based on well-established procedures for other chiral auxiliaries and can be adapted for "(2-phenyl-1,3-dioxolan-2-yl)methanol".

Protocol 1: Preparation of the Chiral Auxiliary Ester

This initial step involves the esterification of the chiral auxiliary with a simple carboxylic acid, for instance, propanoic acid, to create the substrate for the aldol reaction.

-

Materials:

-

(2-Phenyl-1,3-dioxolan-2-yl)methanol

-

Propanoyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (2-phenyl-1,3-dioxolan-2-yl)methanol (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) to the solution.

-

Slowly add propanoyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral auxiliary ester.

-

Protocol 2: Diastereoselective Aldol Reaction

This protocol describes the formation of the boron enolate and its subsequent reaction with an aldehyde. The use of a Lewis acid like dibutylboron triflate is common for achieving high levels of diastereoselectivity.

-

Materials:

-

Chiral auxiliary ester (from Protocol 1)

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7)

-

Methanol

-

-

Procedure:

-

Dissolve the chiral auxiliary ester (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of DIPEA (1.2 eq.).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.

-

Cool the reaction mixture back to -78 °C.

-

Add the aldehyde (1.5 eq.) dropwise.

-